Anti-HIV EC50: GPS491 vs. GPS488
In a head-to-head comparison within the same study, the 2-CF3 thiazole carboxamide derivative GPS491 (EC50 = 0.47 μM) exhibits approximately 3.5-fold greater anti-HIV potency than its close structural analog GPS488 (EC50 = 1.66 μM) in an HIV-1 replication assay [1]. Both compounds share the identical thiazole-5-carboxamide core and differ only in the C-2 substituent, confirming that the 2-CF3 moiety confers a quantifiable potency advantage over alternative substitution patterns.
GPS488 EC₅₀ = 1.66 μM
~3.5-fold lower concentration for 2-CF₃ analog
| Evidence Dimension | Anti-HIV-1 replication inhibitory activity (EC50) |
|---|---|
| Target Compound Data | GPS491 EC50 = 0.47 μM |
| Comparator Or Baseline | GPS488 EC50 = 1.66 μM |
| Quantified Difference | GPS491 is ~3.5-fold more potent (0.47 μM vs. 1.66 μM) |
| Conditions | HIV-1 replication assay in primary peripheral blood mononuclear cells |
Why This Matters
The 3.5-fold potency differential directly impacts compound quantity requirements in antiviral screening libraries and structure-activity optimization programs.
- [1] Zamiri M, Cheung PK, Brockman MA, Brumme ZL, Chabot B, Cochrane A, Grierson DS. 2-Trifluoromethylthiazole-5-carboxamides: Analogues of a Stilbene-Based Anti-HIV Agent that Impact HIV mRNA Processing. ACS Med Chem Lett. 2021;12(11):1818-1823. View Source
